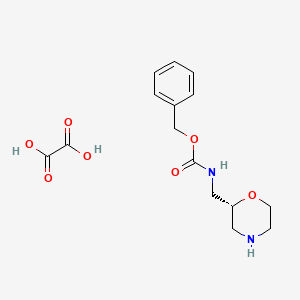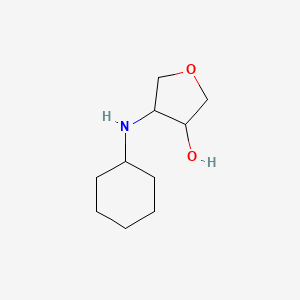![molecular formula C16H20N8 B12272021 N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine est un composé organique complexe qui appartient à la classe des dérivés de la pyrrolo[2,3-d]pyrimidine. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles, en particulier dans le domaine de la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une méthode courante implique la réaction de la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine avec la pipérazine dans des conditions contrôlées pour former le composé intermédiaire. Ce composé intermédiaire est ensuite réagi avec la N-éthylpyrimidin-4-amine pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que la chimie à flux continu et les plateformes de synthèse automatisée pour rationaliser le processus et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
La N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyrimidine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner la N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-ol, tandis que la réduction peut produire des dérivés de la N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine avec des groupes fonctionnels réduits .
Applications de recherche scientifique
La N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur de kinase, qui peut moduler divers processus cellulaires.
Médecine : Exploration de son potentiel thérapeutique dans le traitement de maladies telles que le cancer en raison de sa capacité à inhiber des kinases protéiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases protéiques. En se liant au site actif de ces enzymes, le composé peut inhiber leur activité, conduisant à la modulation des voies de signalisation impliquées dans la prolifération et la survie cellulaires. Cela en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-carboxamides
- N-(4-phénoxyphényl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- ®-3-(7-(méthyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Unicité
La N-éthyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pipérazin-1-yl)pyrimidin-4-amine est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une grande sélectivité et une grande puissance en tant qu'inhibiteur de kinase.
Propriétés
Formule moléculaire |
C16H20N8 |
|---|---|
Poids moléculaire |
324.38 g/mol |
Nom IUPAC |
N-ethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H20N8/c1-2-17-13-4-6-19-16(22-13)24-9-7-23(8-10-24)15-12-3-5-18-14(12)20-11-21-15/h3-6,11H,2,7-10H2,1H3,(H,17,19,22)(H,18,20,21) |
Clé InChI |
GHABMAHBNNRQEW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12271951.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B12271961.png)
![1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-](/img/structure/B12271975.png)

![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
![4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12272006.png)
![3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
